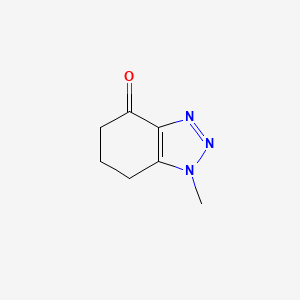![molecular formula C7H13NO B6603772 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane CAS No. 2866335-80-8](/img/structure/B6603772.png)
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)-2-azabicyclo[3.1.0]hexane, also known as MABH, is a cyclic organic compound with a molecular formula of C7H14NO. It is a heterocyclic compound that contains a nitrogen atom and a methyl group attached to the nitrogen atom. MABH is a key intermediate in the synthesis of several pharmaceuticals, due to its ability to undergo various chemical reactions. In addition, MABH has been used in various scientific research applications, including biochemical and physiological studies.
科学的研究の応用
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane has been used in a variety of scientific research applications. One such application is in the field of enzymology. This compound has been used to study the mechanism of action of various enzymes, such as the enzyme alcohol dehydrogenase. This compound has also been used to study the mechanism of action of various hormones, such as insulin. In addition, this compound has been used to study the biochemical and physiological effects of various drugs, such as antifungal drugs.
作用機序
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane is believed to act as an inhibitor of certain enzymes, such as alcohol dehydrogenase. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the application. In the field of enzymology, this compound has been shown to inhibit the activity of certain enzymes, such as alcohol dehydrogenase. In the field of hormone research, this compound has been shown to inhibit the action of certain hormones, such as insulin. In addition, this compound has been shown to have antifungal effects, as well as anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for extended periods of time without degradation. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, this compound is relatively expensive, making it cost-prohibitive for some laboratory experiments.
将来の方向性
The future of 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane research is promising. One potential area of research is the development of new synthesis methods for this compound. In addition, this compound could be used in the development of new drugs, such as antifungal drugs. Furthermore, this compound could be used in the development of new enzymes, such as alcohol dehydrogenase. Finally, this compound could be used in the development of new hormones, such as insulin, as well as in the development of new biochemical and physiological studies.
合成法
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane can be synthesized by a variety of methods, including the use of a Grignard reagent. The Grignard reagent is a chemical compound that is composed of a metal atom, usually magnesium, and a halogen atom, such as chlorine or bromine. The Grignard reagent is reacted with a ketone or aldehyde to form a tertiary alcohol. This alcohol can then be reacted with an alkyl halide, such as bromoethane, to form this compound. Another method of synthesis involves the use of a palladium-catalyzed reaction of an alkyne and an alkyl halide. This reaction forms a cyclopropane, which can then be hydrolyzed to form this compound.
特性
IUPAC Name |
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-4-6(7)2-3-8-7/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLRFCYZSMNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC1CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

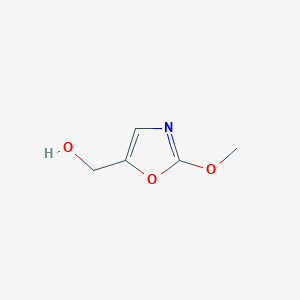
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)
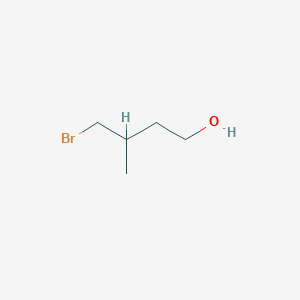
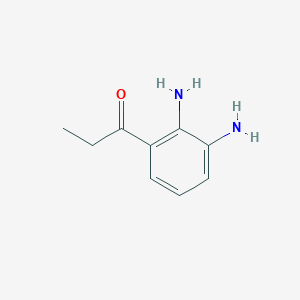
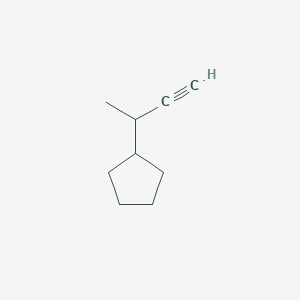
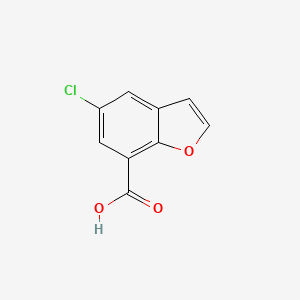
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

